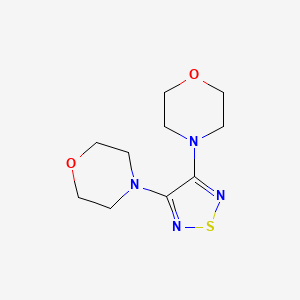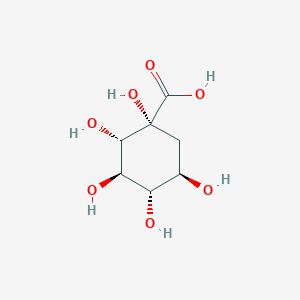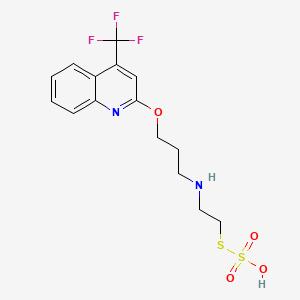
3,4-Dimorpholino-1,2,5-thiadizaole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimorpholino-1,2,5-thiadizaole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimorpholino-1,2,5-thiadizaole typically involves the reaction of morpholine with thiadiazole derivatives. One common method includes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide, with the presence of a catalyst like tetraethylammonium chloride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimorpholino-1,2,5-thiadizaole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
3,4-Dimorpholino-1,2,5-thiadizaole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 3,4-Dimorpholino-1,2,5-thiadizaole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 3,4-Dimorpholino-1,2,5-thiadizaole is unique due to the presence of morpholino groups, which enhance its solubility and reactivity compared to other thiadiazole derivatives. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity .
Propriétés
Numéro CAS |
610271-58-4 |
|---|---|
Formule moléculaire |
C10H16N4O2S |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
4-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C10H16N4O2S/c1-5-15-6-2-13(1)9-10(12-17-11-9)14-3-7-16-8-4-14/h1-8H2 |
Clé InChI |
NCRALNVQFLNMRK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NSN=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)



